

# Spectroscopic Data of 2-Chloro-6-methylquinoxaline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-6-methylquinoxaline

CAS No.: 55687-00-8

Cat. No.: B1589989

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Chloro-6-methylquinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, making their unambiguous structural elucidation a critical aspect of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, published experimental dataset for this specific molecule is not readily available, this guide synthesizes data from closely related analogs and theoretical principles to provide a robust predictive characterization.

## Molecular Structure and Spectroscopic Overview

**2-Chloro-6-methylquinoxaline** possesses a bicyclic heteroaromatic core, which dictates its characteristic spectroscopic features. The presence of a chlorine atom and a methyl group on the quinoxaline scaffold introduces specific electronic effects that influence the chemical environment of the constituent atoms, leading to a unique spectroscopic fingerprint.

Understanding these influences is paramount for accurate spectral interpretation and quality control in synthetic processes.

Caption: Molecular Structure of **2-Chloro-6-methylquinoxaline**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Chloro-6-methylquinoxaline** are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **2-Chloro-6-methylquinoxaline** is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

Predicted  $^1\text{H}$  NMR Data:

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment       |
|----------------------------------|--------------|-------------|------------------|
| ~ 8.7                            | Singlet      | 1H          | H3               |
| ~ 7.9                            | Doublet      | 1H          | H8               |
| ~ 7.8                            | Singlet      | 1H          | H5               |
| ~ 7.6                            | Doublet      | 1H          | H7               |
| ~ 2.5                            | Singlet      | 3H          | -CH <sub>3</sub> |

Interpretation and Rationale:

- Aromatic Protons:** The quinoxaline ring protons are expected to resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C3 position (H3) is anticipated to be the most downfield signal, appearing as a singlet, due to the adjacent electron-withdrawing nitrogen atom and the chloro substituent at C2. The protons on the benzene ring (H5, H7, and H8) will exhibit splitting patterns dependent on their coupling with neighboring protons. H5 is predicted to be a singlet or a narrow doublet due to a small meta-coupling. H7 and H8 are expected to be doublets due to ortho-coupling.
- Methyl Protons:** The protons of the methyl group at C6 will appear as a sharp singlet in the upfield region (around 2.5 ppm), as there are no adjacent protons to cause splitting.

For comparison, the aromatic protons in various quinoxaline derivatives typically appear in the range of 7.40-9.36 ppm.[2]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope, a higher sample concentration is generally required for analysis.[1]

Predicted <sup>13</sup>C NMR Data:

| Chemical Shift (δ, ppm) | Assignment       |
|-------------------------|------------------|
| ~ 152                   | C2               |
| ~ 145                   | C8a              |
| ~ 143                   | C4a              |
| ~ 142                   | C3               |
| ~ 138                   | C6               |
| ~ 132                   | C7               |
| ~ 130                   | C5               |
| ~ 129                   | C8               |
| ~ 22                    | -CH <sub>3</sub> |

Interpretation and Rationale:

- **Quaternary Carbons:** The carbon atom bearing the chlorine (C2) is expected to be significantly downfield due to the electronegativity of the halogen. The bridgehead carbons (C4a and C8a) will also be in the downfield region.
- **Aromatic Carbons:** The remaining aromatic carbons will resonate in the typical range for quinoxalines. The chemical shifts of C5, C6, C7, and C8 will be influenced by the methyl substituent. A study on substituted quinoxalines demonstrated that substituent effects can be used to predict chemical shifts with reasonable accuracy.[3]

- Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 22 ppm.

## Experimental Protocol for NMR Analysis

A standardized protocol for NMR analysis of substituted quinoxalines is crucial for obtaining high-quality, reproducible data.



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic spectrum.

Predicted IR Data:

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                |
|--------------------------------|---------------|---|
| 3100-3000                      | Medium-Weak   | Aromatic C-H stretch                      |
| 2980-2850                      | Medium-Weak   | Aliphatic C-H stretch (-CH <sub>3</sub> ) |
| ~ 1600, 1500, 1450             | Medium-Strong | Aromatic C=C and C=N ring stretching      |
| ~ 1100-1000                    | Strong        | C-Cl stretch                              |
| 900-675                        | Strong        | Aromatic C-H out-of-plane bending         |

#### Interpretation and Rationale:

- **C-H Stretching:** The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring protons and the aliphatic methyl group protons. Aromatic C-H stretches typically appear at slightly higher wavenumbers than aliphatic ones.[4]
- **Ring Vibrations:** The quinoxaline ring will exhibit a series of complex stretching vibrations in the 1600-1450  $\text{cm}^{-1}$  region, which are characteristic of aromatic and heteroaromatic systems.
- **C-Cl Stretching:** A strong absorption band is expected in the fingerprint region, corresponding to the C-Cl stretching vibration. The exact position can be influenced by the aromatic system. For aryl chlorides, this band is often observed in the 1100-1000  $\text{cm}^{-1}$  range.[5][6]
- **Out-of-Plane Bending:** The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending vibrations in the 900-675  $\text{cm}^{-1}$  region, which can be diagnostic of the substitution pattern.

## Mass Spectrometry (MS)

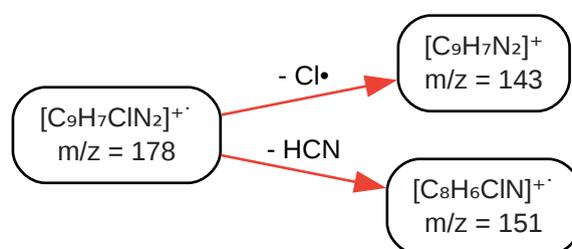
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

#### Predicted Mass Spectrum Data:

- **Molecular Ion ( $M^+$ ):** The molecular ion peak is expected at  $m/z = 178$ , corresponding to the molecular weight of **2-Chloro-6-methylquinoxaline** ( $\text{C}_9\text{H}_7\text{ClN}_2$ ). A characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$  and  $M^{++2}$  peaks in an approximate 3:1 ratio) should be observed.
- **Major Fragmentation Pathways:** The fragmentation of quinoxaline derivatives is often initiated by the loss of substituents or cleavage of the heterocyclic ring.[7] For **2-Chloro-6-methylquinoxaline**, key fragmentation pathways may include:
  - Loss of a chlorine radical ( $\text{Cl}\cdot$ ) to give a fragment at  $m/z = 143$ .

- Loss of HCN from the pyrazine ring.
- Fragmentation of the methyl group.

For comparison, the mass spectrum of 6-chloro-2-methylquinoline shows a molecular ion at  $m/z$  177 and a significant fragment at  $m/z$  142, corresponding to the loss of a chlorine atom.[8] A similar loss is expected for **2-Chloro-6-methylquinoxaline**.



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- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. heteroletters.org](https://heteroletters.org) [heteroletters.org]
- [3.  \$^{13}C\$  nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\)](https://pubs.rsc.org) [pubs.rsc.org]
- [4. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [5. spectroscopyonline.com](https://spectroscopyonline.com) [spectroscopyonline.com]
- [6. Chemistry: Alkyl and aryl halide infrared spectra](https://openchemistryhelp.blogspot.com) [openchemistryhelp.blogspot.com]
- [7. article.sapub.org](https://article.sapub.org) [article.sapub.org]
- [8. rsc.org](https://rsc.org) [rsc.org]

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